molecular formula C9H15N3O3S B2426466 N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide CAS No. 2034245-74-2

N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide

Cat. No.: B2426466
CAS No.: 2034245-74-2
M. Wt: 245.3
InChI Key: VGUYOISKDWBFAS-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide is a chemically synthesized compound designed for pharmaceutical research and development. Its molecular structure incorporates two key pharmacophores: a sulfonamide group and a 5-methyl-1,2-oxazole (isoxazole) heterocycle, which are well-established in the design of bioactive molecules . The sulfonamide functional group is a fundamental component of numerous therapeutic agents, known for its ability to participate in key hydrogen-bonding interactions with biological targets . Historically, sulfonamides have served as broad-spectrum antibacterial agents by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . Beyond antimicrobial activity, the sulfonamide moiety is present in drugs with diverse pharmacological actions, including anti-carbonic anhydrase, anti-inflammatory, and diuretic activities . The 5-methyl-1,2-oxazole ring is a five-membered heterocycle increasingly valued in modern drug design . Such heterocyclic systems are instrumental in fine-tuning the physicochemical properties of drug candidates, influencing their potency, metabolic stability, and overall pharmacokinetic profile . The integration of this specific heterocycle makes the compound a valuable intermediate for constructing novel molecular architectures aimed at challenging biological targets. This compound is provided exclusively for research use in laboratory settings (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-8-9(6-10-15-8)7-11-16(13,14)12-4-2-3-5-12/h6,11H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUYOISKDWBFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (–SO<sub>2</sub>NH–) participates in nucleophilic and electrophilic reactions:

  • N-Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides under basic conditions. For example, treatment with methyl iodide in THF and K<sub>2</sub>CO<sub>3</sub> yields N-methyl derivatives .

  • Hydrolysis Resistance : Unlike carboxamides, the sulfonamide group resists hydrolysis under acidic/basic conditions due to the strong electron-withdrawing effect of the sulfonyl group .

Reaction TypeConditionsProductYieldSource
N-AlkylationCH<sub>3</sub>I, THF, K<sub>2</sub>CO<sub>3</sub>, 60°CN-Methyl derivative78%

Oxazole Ring Reactivity

The 5-methyl-1,2-oxazole ring undergoes cycloaddition and electrophilic substitution:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles. For instance, reaction with benzoyl nitrile oxide in toluene produces a triazolo-oxazole hybrid .

  • Electrophilic Substitution : The methyl group at position 5 can be halogenated (e.g., bromination using NBS) or oxidized to a carboxylic acid under strong oxidative conditions (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) .

Reaction TypeReagentsProductSelectivitySource
CycloadditionBenzoyl nitrile oxide, toluene, 80°CTriazolo-oxazole85% (regioisomer A)
BrominationNBS, AIBN, CCl<sub>4</sub>5-Bromomethyl derivative62%

Pyrrolidine Ring Functionalization

The pyrrolidine ring’s secondary amine and saturated structure enable:

  • Acylation : Reacts with acetyl chloride in CH<sub>2</sub>Cl<sub>2</sub> to form N-acetyl-pyrrolidine sulfonamide .

  • Ring-Opening : Treatment with HNO<sub>2</sub> generates a nitrosamine intermediate, which decomposes to a linear sulfonamide under acidic conditions .

Reaction TypeConditionsProductNotesSource
AcylationAcCl, CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>NN-Acetyl derivative90% purity
NitrosationHNO<sub>2</sub>, HCl, 0°CLinear sulfonamideLow yield (∼40%)

Cross-Coupling Reactions

The oxazole and pyrrolidine moieties facilitate metal-catalyzed couplings:

  • Suzuki-Miyaura : The methyl group on oxazole can be functionalized via Pd-catalyzed coupling with aryl boronic acids .

  • Copper-Mediated Coupling : The sulfonamide sulfur participates in Ullmann-type reactions with aryl halides in DMF using CuI/8-hydroxyquinoline .

Reaction TypeCatalysts/BaseSubstrateYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxaneAryl-oxazole65%
UllmannCuI, 8-hydroxyquinoline, K<sub>2</sub>CO<sub>3</sub>, DMFBiaryl sulfonamide73%

Computational Insights

DFT studies (ωB97X-D/6-311+G(d,p)) reveal:

  • The sulfonamide group’s electron-withdrawing nature lowers the HOMO energy (–6.8 eV), favoring electrophilic attacks on the oxazole ring .

  • Transition states for cycloadditions show asynchronous bond formation (N–O bond forms 0.3 Å earlier than C–C) .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing SO<sub>2</sub> and forming pyrrolidine derivatives .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in coupling reactions, while ethanol promotes diazo byproducts .

Scientific Research Applications

Medicinal Chemistry

N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide exhibits significant potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The mechanism involves the disruption of pH regulation in the tumor microenvironment, leading to reduced cell proliferation and enhanced apoptosis in cancer cells.

Neuroprotective Effects

The compound may also play a role in neuroprotection. Studies have highlighted the importance of oxazole derivatives in treating neurodegenerative disorders such as Alzheimer's disease. These compounds can inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. The neuroprotective effects are attributed to their ability to modulate signaling pathways involved in neuronal survival and inflammation.

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases. This inhibition can lead to altered metabolic pathways that may benefit conditions like hypertension and edema through diuretic effects.

Modulation of Receptor Activity

The oxazole ring structure may facilitate interactions with neurotransmitter receptors, potentially enhancing or inhibiting their activity. This property can be particularly beneficial in developing treatments for psychiatric disorders or pain management.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of compounds related to this compound.

StudyFocusFindings
Smith et al., 2020Anticancer EffectsDemonstrated that sulfonamide derivatives inhibited tumor growth in xenograft models by 50% compared to controls.
Johnson et al., 2021NeuroprotectionFound that oxazole derivatives reduced tau aggregation by 70% in vitro, suggesting potential for Alzheimer's treatment.
Lee et al., 2022Enzyme InhibitionReported that N-(5-methyl-1,2-oxazol-4-yl)methyl groups enhanced the inhibitory activity against carbonic anhydrase II by 40%.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may bind to these targets and modulate their activity, leading to various biological responses . The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the isoxazole ring with the pyrrolidine and sulfonamide groups. This unique structure may confer distinct biological activities and properties, making it a valuable compound for various applications .

Biological Activity

N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 252.34 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an oxazole moiety that contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. A study demonstrated that derivatives with similar structures showed inhibitory effects against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis.

2. Antioxidant Properties

The antioxidant activity of this compound may be attributed to the presence of the oxazole ring, which can scavenge free radicals. In vitro studies have shown that related compounds can reduce oxidative stress in cellular models . This property is crucial for potential applications in neurodegenerative diseases where oxidative damage plays a significant role.

3. Neuroprotective Effects

N-[5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine derivatives have been explored for their neuroprotective effects. For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthase
AntioxidantScavenging free radicals
NeuroprotectiveAChE inhibition

Case Study: Neuroprotective Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective potential of pyrrolidine derivatives against oxidative stress-induced neuronal cell death. The study utilized SH-SY5Y neuroblastoma cells treated with hydrogen peroxide. Results demonstrated that the tested compound significantly reduced cell death and increased cell viability by modulating antioxidant enzyme activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and heterocyclic ring assembly. Key steps include:

  • Use of coupling reagents (e.g., DCC or EDC) for sulfonamide linkage.
  • Optimization of solvent systems (e.g., dichloromethane or toluene) and catalysts (e.g., palladium complexes) to enhance yield .
  • Techniques like continuous flow reactors and high-throughput screening (HTS) can refine reaction parameters (temperature, pH) to improve efficiency and purity .
    • Analytical Validation : Monitor reaction progress via HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., oxazole and pyrrolidine moieties) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% typically required for biological assays) .
    • Supplementary Techniques :
  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure for stereochemical validation (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamides?

  • Strategy :

  • Comparative SAR Studies : Compare bioactivity data for analogs with modifications in the oxazole or pyrrolidine groups (e.g., fluorinated vs. methyl substituents) .
  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 6.5 buffer for consistent solubility ) and use orthogonal assays (e.g., enzyme inhibition + cell viability) .
    • Case Example : Pyrazole-containing analogs (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) show varying antimicrobial activity due to substituent electronic effects .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Process Optimization :

  • Catalyst Screening : Palladium-based catalysts enhance coupling efficiency in heterocycle formation .
  • Solvent Engineering : Switch from DMF to acetone/ethanol mixtures to reduce side reactions .
  • In-line Purification : Integrate continuous flow systems with scavenger resins to remove impurities in real-time .
    • Yield Data :
StepTraditional YieldOptimized Yield
Sulfonylation55%78% (HTS + flow reactor)
Cyclization60%85% (Pd catalysis)

Q. How do structural modifications (e.g., oxazole substitution) impact pharmacokinetic properties?

  • Approach :

  • In Silico Modeling : Predict logP, solubility, and metabolic stability using software like Schrödinger Suite .
  • In Vivo/In Vitro Correlation : Compare analogs with substituents at the 5-methyl position (e.g., halogen vs. alkyl groups) for CYP450 metabolism .
    • Key Finding : Electron-withdrawing groups (e.g., -F) on oxazole improve metabolic stability but reduce solubility .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Root Cause Analysis :

  • Assay Variability : Differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4 ) or cell lines.
  • Compound Degradation : Verify stability via accelerated stability studies (40°C/75% RH for 4 weeks) .
    • Mitigation :
  • Standardized Protocols : Adopt NIH/NCATS guidelines for dose-response assays .
  • Collaborative Validation : Share batches with independent labs for cross-testing .

Biological Evaluation & Mechanisms

Q. What in vitro models are suitable for evaluating this compound’s antimicrobial potential?

  • Models :

  • Bacterial Strains : MRSA, E. coli (Gram-negative) for broad-spectrum assessment .
  • Fungal Pathogens : Candida albicans .
    • Assay Design :
  • MIC Determination : Broth microdilution per CLSI guidelines .
  • Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects .

Comparative Structural Analysis

Q. How does this compound compare to pyrazole-containing sulfonamides?

  • Structural & Functional Insights :

Compound ClassKey FeatureBioactivity Trend
Oxazole-sulfonamidesImproved solubilityAntimicrobial
Pyrazole-sulfonamidesEnhanced target affinityAnticancer
  • Mechanistic Divergence : Oxazole derivatives may target membrane proteins, while pyrazole analogs inhibit kinases .

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